

Application Notes and Protocols for GSK2292767 in Cell Culture

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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Introduction

GSK2292767 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, with a pIC₅₀ of 10.1.[1][2] Its selectivity for PI3K δ is over 500-fold greater than for other PI3K isoforms.[1][2] Predominantly expressed in hematopoietic cells, PI3K δ is a critical component of signaling pathways that regulate the proliferation, differentiation, and function of immune cells. Dysregulation of the PI3K δ pathway is implicated in various inflammatory diseases and hematological malignancies, making **GSK2292767** a valuable tool for research in these areas. These application notes provide detailed protocols for utilizing **GSK2292767** in various cell culture-based assays to investigate its effects on cell signaling, proliferation, and immune responses.

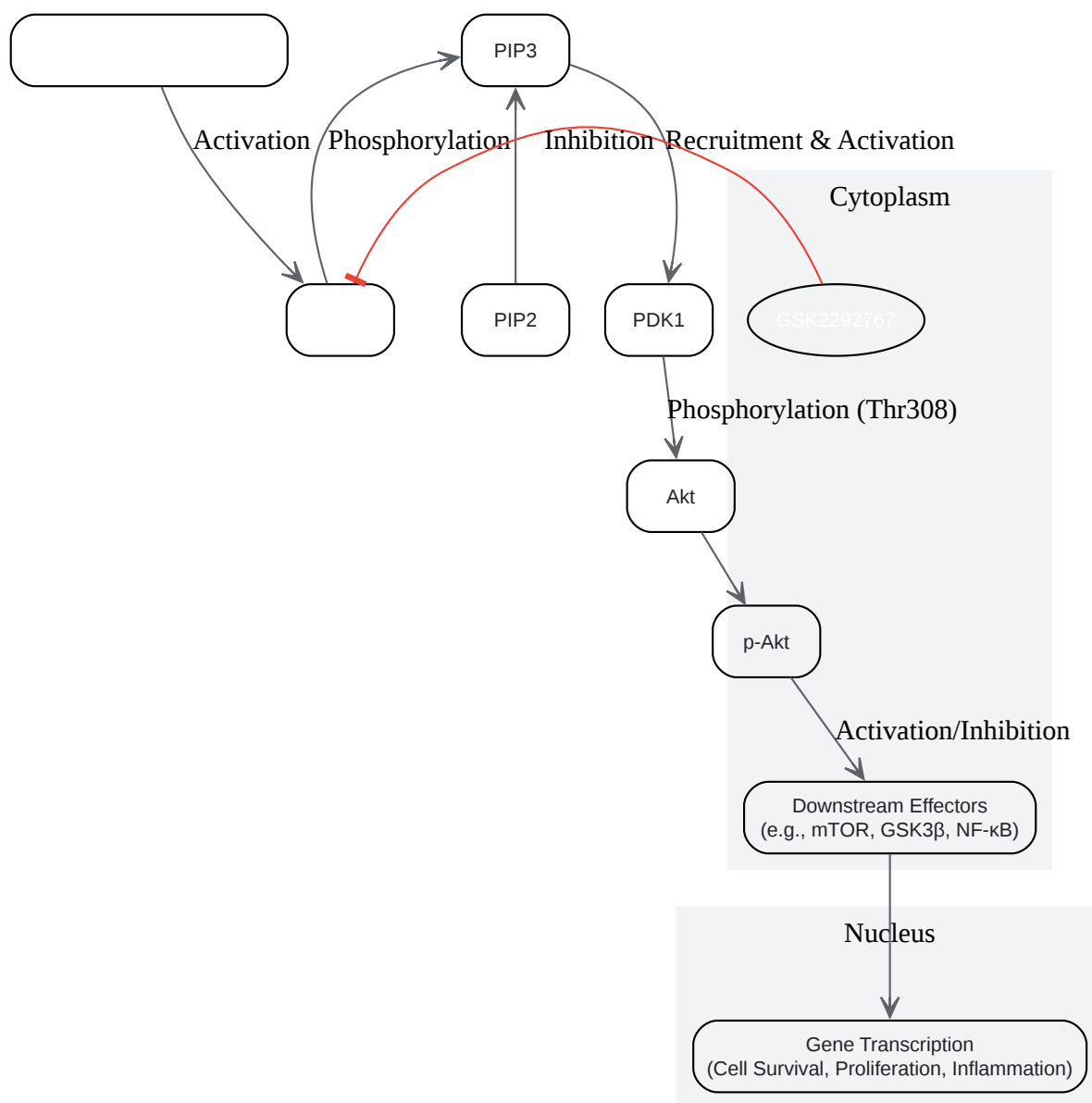
Data Presentation

The following table summarizes the inhibitory activities of **GSK2292767** in different experimental systems. This data provides a reference for selecting appropriate working concentrations for your cell-based assays.

Cell/Assay Type	Target/Process	Readout	IC50/pIC50	Notes
Enzyme Assay	PI3K δ	Biochemical	pIC50 = 10.1	Highly potent and selective.
Human Lung Parenchyma	IFN γ production	ELISA	pIC50 = 8.7	Demonstrates activity in a complex tissue model.
Human Lung Parenchyma	IL-2 production	ELISA	pIC50 = 8.5	
Rabbit Cardiac Ventricular Wedge	Cardiac ion channels	Electrophysiology	No effect at 0.01-1 μ M	Indicates low risk of certain cardiac off-target effects within this concentration range. [1]

Signaling Pathway

GSK2292767 exerts its effects by inhibiting the PI3K δ -mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent decrease in Akt phosphorylation affects a multitude of cellular processes, including cell survival, proliferation, and inflammatory responses.



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